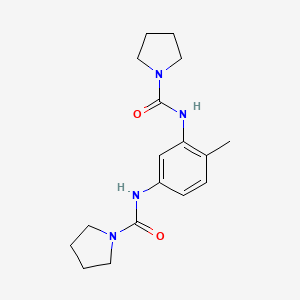

N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide)

Übersicht

Beschreibung

1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- is a chemical compound with the molecular formula C17H24N4O2 and a molecular weight of 316.4 g/mol . It belongs to the class of bis(pyrrolidinecarboxamides) and is known for its role as an inhibitor of the enzyme acetylcholinesterase . This compound has been studied for its potential protective effects against cerebral haemonchus and nematode infections in animals .

Vorbereitungsmethoden

The synthesis of 1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- involves several steps. One common synthetic route includes the reaction of 4-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired bis(pyrrolidinecarboxamide) compound . The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) has a wide array of applications across different scientific disciplines:

Biochemistry and Neurobiology

- Acetylcholinesterase Inhibition : This compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, it enhances cholinergic signaling, which is significant for research on neurodegenerative diseases such as Alzheimer's disease.

- Neuroprotective Effects : Studies have demonstrated that this compound can reduce neuronal damage in models of cerebral ischemia, suggesting potential therapeutic benefits in stroke recovery.

Cancer Research

- Antitumor Activity : Research indicates that N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of colon carcinoma cell proliferation with notable IC50 values. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its antitumor efficacy.

Microbiology

- Antimicrobial Properties : Preliminary investigations have indicated that this compound possesses antimicrobial activity against certain bacterial strains, opening avenues for potential new treatments for infectious diseases.

Materials Science

- Cross-Linking Agent : In materials chemistry, N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) is utilized as a cross-linking agent and polymer additive to improve the mechanical properties and durability of various materials .

Neuroprotective Effects Study

A study conducted on animal models of cerebral ischemia assessed the neuroprotective effects of N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide). Results indicated a significant reduction in neuronal damage and improved functional recovery post-injury.

Antitumor Activity Study

In vitro studies demonstrated that this compound inhibited the proliferation of colon carcinoma cells significantly. The IC50 values obtained from these studies indicate its potential as a lead compound for developing new anticancer therapies .

Wirkmechanismus

The primary mechanism of action of 1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- involves the inhibition of the enzyme acetylcholinesterase . This inhibition leads to increased levels of the neurotransmitter acetylcholine, which is associated with improved learning and memory . Additionally, the compound inhibits other enzymes such as phosphodiesterase and monoamine oxidase, which play roles in regulating cellular functions .

Vergleich Mit ähnlichen Verbindungen

1-Pyrrolidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis- can be compared with other similar compounds, such as:

1-Piperidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis-: This compound has a similar structure but with piperidine rings instead of pyrrolidine.

Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’,N’-diethyl-]: This compound features urea groups instead of carboxamide groups.

Biologische Aktivität

N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide), also known by its CAS number 60006-11-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on the latest research findings.

- Molecular Formula : C17H24N4O2

- Molecular Weight : 316.4 g/mol

- Appearance : Typically found as a powder or liquid.

- Purity : Generally above 97% in commercial preparations.

Synthesis

The synthesis of N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) typically involves the reaction of 4-methyl-1,3-phenylenediamine with pyrrolidine-1-carboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC). This method allows for the formation of the desired bis(pyrrolidinecarboxamide) compound efficiently.

Enzyme Inhibition

One of the primary mechanisms of action for this compound is its inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) may enhance cholinergic signaling, which has implications for treating neurodegenerative diseases like Alzheimer's .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of colon carcinoma cells, demonstrating an IC50 value that suggests potent antitumor activity . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance its efficacy against cancer cells .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) in animal models of cerebral ischemia. The findings suggested that this compound could significantly reduce neuronal damage and improve functional recovery post-injury .

Antimicrobial Properties

In addition to its neuroprotective and antitumor properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, which could pave the way for new therapeutic applications in infectious diseases .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) compared to similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| N,N'-(4-Methyl-1,3-phenylene)bis(pyrrolidine-1-carboxamide) | AChE Inhibition | Neuroprotective, Antitumor |

| 1-Piperidinecarboxamide, N,N’-(4-methyl-1,3-phenylene)bis | AChE Inhibition | Moderate Neuroprotective |

| Urea, N,N’‘-(4-methyl-1,3-phenylene)bis[N’,N’-diethyl] | Unknown | Low Antitumor Activity |

Eigenschaften

IUPAC Name |

N-[4-methyl-3-(pyrrolidine-1-carbonylamino)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-13-6-7-14(18-16(22)20-8-2-3-9-20)12-15(13)19-17(23)21-10-4-5-11-21/h6-7,12H,2-5,8-11H2,1H3,(H,18,22)(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNHWSRZOJJZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCCC2)NC(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069376 | |

| Record name | 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60006-11-3 | |

| Record name | N,N′-(4-Methyl-1,3-phenylene)bis[1-pyrrolidinecarboxamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60006-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060006113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.